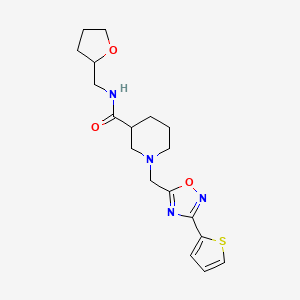

N-((tetrahydrofuran-2-yl)methyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Description

This compound features a piperidine backbone substituted at position 1 with a methyl group linked to a 1,2,4-oxadiazole ring bearing a thiophen-2-yl moiety at position 3. The piperidine-3-carboxamide group is further modified with a tetrahydrofuran-2-ylmethyl substituent. The thiophene and oxadiazole moieties may enhance π-π stacking and hydrogen-bonding interactions, while the tetrahydrofuran group could improve solubility compared to purely aromatic systems .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c23-18(19-10-14-5-2-8-24-14)13-4-1-7-22(11-13)12-16-20-17(21-25-16)15-6-3-9-26-15/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZRVAKRBFPGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)C(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tetrahydrofuran group and an oxadiazole moiety containing a thiophene ring. The molecular formula is with a molecular weight of 318.4 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted the biological potential of oxadiazole derivatives, particularly those containing thiophene rings. These compounds have shown promising pharmacological properties, including:

- Antimicrobial Activity : Compounds with oxadiazole and thiophene structures have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives similar to our compound have been reported to exhibit significant activity against both drug-sensitive and resistant strains of Mtb .

- Anticancer Properties : The presence of the oxadiazole ring is associated with cytotoxic effects against multiple cancer cell lines. For example, related compounds exhibited IC50 values in the micromolar range against human colon adenocarcinoma and other cancer types .

- Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole moiety may facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions, enhancing the compound's bioavailability and efficacy .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Antimicrobial Activity : A derivative structurally akin to our compound was tested against various strains of bacteria and fungi. It exhibited a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL against resistant strains .

- Cytotoxicity Assessment : In vitro studies demonstrated that related compounds could inhibit cell proliferation in human cancer cell lines with varying degrees of effectiveness based on structural modifications .

- Pharmacokinetics : Research indicates that similar oxadiazole derivatives possess excellent metabolic stability and bioavailability, which are crucial for therapeutic applications .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | MIC/IC50 (µg/mL) | Target Organism/Cell Line |

|---|---|---|---|

| Compound A | Antimicrobial | 12.5 | Mycobacterium tuberculosis |

| Compound B | Anticancer | 92.4 | Human colon adenocarcinoma |

| Compound C | Anti-inflammatory | N/A | Inflammatory pathways |

Comparison with Similar Compounds

Hypothetical Pharmacological Implications

While explicit pharmacological data are unavailable in the provided evidence, structural comparisons suggest:

- Target Compound : May exhibit improved metabolic stability due to the oxadiazole-thiophene combination and tetrahydrofuran-mediated solubility.

- Analogues :

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and piperidine moieties in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, 3-(thiophen-2-yl)-1,2,4-oxadiazole can be prepared by reacting thiophene-2-carboxamidoxime with a suitable acylating agent under basic conditions (e.g., K₂CO₃ in DMF) . The piperidine-carboxamide moiety may be assembled through nucleophilic substitution or reductive amination. A common approach involves coupling a piperidine derivative (e.g., piperidine-3-carboxylic acid) with a tetrahydrofuran-methylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Advanced: How can reaction conditions be optimized to minimize side products during the cyclization of the 1,2,4-oxadiazole ring?

Cyclization reactions are sensitive to temperature, solvent polarity, and catalyst choice. For example, iodine in DMF with triethylamine has been shown to promote efficient cyclization of thiadiazole precursors while minimizing sulfur byproduct formation . Kinetic studies suggest that maintaining temperatures between 60–80°C and using anhydrous solvents (e.g., acetonitrile) reduces hydrolysis of reactive intermediates. Monitoring reaction progress via TLC or HPLC is critical to identifying optimal quenching times .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

- 1H/13C NMR : Key for verifying connectivity of the tetrahydrofuran, piperidine, and oxadiazole groups. For instance, the methylene protons adjacent to the oxadiazole ring typically appear as singlets at δ 4.2–4.5 ppm .

- HRMS : Confirms molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₆N₄O₃S).

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally related compounds?

Discrepancies in bioactivity often arise from impurities, assay conditions, or stereochemical variations. For example, thiophene-containing analogs may show variable antimicrobial activity depending on pH, as protonation states affect membrane permeability . To address this:

- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) to ≥95% purity.

- Validate stereochemistry using chiral HPLC or X-ray crystallography .

Basic: What solvents and catalysts are suitable for coupling the piperidine and tetrahydrofuran-methylamine subunits?

Polar aprotic solvents (DMF, DMSO) enhance solubility of carboxamide intermediates. Catalytic systems like DMAP (4-dimethylaminopyridine) or Hünig’s base (DIPEA) improve coupling efficiency. For example, a protocol using EDC (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2.0 equiv) in DMF at 0–5°C achieved >80% yield in analogous piperidine couplings .

Advanced: How can computational methods guide the design of derivatives with improved target binding?

- Molecular docking : Use software like AutoDock Vina to model interactions between the oxadiazole-thiophene group and biological targets (e.g., enzyme active sites).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal R-group modifications .

- DFT calculations : Assess conformational stability of the tetrahydrofuran-piperidine linkage to prioritize synthetically accessible conformers .

Basic: What are the key stability concerns for this compound during storage?

- Hydrolysis : The oxadiazole ring is susceptible to acidic/basic hydrolysis. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or sealed vials.

- Light sensitivity : Thiophene derivatives may degrade upon UV exposure. Use amber glassware and avoid prolonged light exposure .

Advanced: How can regioselectivity challenges in oxadiazole synthesis be addressed?

Regioselective formation of 1,2,4-oxadiazoles over 1,3,4-isomers requires precise stoichiometry and templating agents. For example, using Cu(I) catalysts (e.g., CuCl) directs cyclization toward the 1,2,4-oxadiazole isomer by coordinating to the amidoxime nitrogen . Alternatively, microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity by accelerating desired pathway kinetics .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

Advanced: How can impurities from multi-step syntheses be characterized and removed?

- LC-MS : Identify byproducts (e.g., uncyclized intermediates, dehalogenated species).

- Prep-HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to isolate the target compound.

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to remove polar impurities .

Basic: What safety precautions are required when handling iodine or sulfur-containing reagents?

- Iodine : Use in a fume hood with PPE (gloves, goggles); neutralize spills with Na₂S₂O₃.

- Thiophene derivatives : Avoid inhalation; monitor for sulfur dioxide off-gassing during high-temperature reactions .

Advanced: How can reaction scalability be improved without compromising yield?

- Flow chemistry : Continuous flow systems reduce exothermic risks during cyclization.

- Catalyst recycling : Immobilize transition-metal catalysts (e.g., Pd/C) on silica for reuse in coupling steps .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, stoichiometry) for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.